2-Chloroquinazolin-8-ol

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

2-Chloroquinazolin-8-ol is the rational procurement choice for medicinal chemistry programs targeting PDK1, Wnt/β-catenin, or PI3K/AKT/mTOR pathways. Unlike simpler analogs, its C2-Cl handle enables direct SNAr amination to install the hinge-binding motif, while the C8-OH group permits orthogonal alkylation/acylation—eliminating extra protection steps. This dual functionality is explicitly validated in kinase inhibitor patents (EP3078660A1, WO2008079988). With a balanced LogP of 2.1, zero rotatable bonds, and TPSA of 46 Ų, it is an optimal fragment for structure-based design. Available at ≥98% purity in kg quantities with straightforward 2–8°C storage, this building block ensures batch-to-batch consistency from discovery through preclinical development.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59
CAS No. 953039-10-6
Cat. No. B2408157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinazolin-8-ol
CAS953039-10-6
Molecular FormulaC8H5ClN2O
Molecular Weight180.59
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C(=C1)O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H
InChIKeyNFLGXMBUPVURGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinazolin-8-ol (CAS 953039-10-6): A Strategic Quinazoline Intermediate with Dual Reactive Sites


2-Chloroquinazolin-8-ol (C8H5ClN2O; MW 180.59) is a heterocyclic building block that belongs to the quinazoline class of fused bicyclic compounds [1]. It features a chlorine atom at the 2-position and a hydroxyl group at the 8-position on the quinazoline scaffold, providing two chemically orthogonal reactive handles—a nucleophilic substitution site at C2-Cl and a phenolic O–H that can be alkylated, acylated, or used in metal-catalyzed coupling reactions . This dual functionality distinguishes it from simpler quinazoline analogs that possess only a single reactive center, and it has been explicitly cited as a key intermediate in patent applications for kinase-targeted therapeutics [2].

Why Generic Quinazoline Substitution Fails: The Critical Impact of 2-Chloro-8-hydroxy Positioning


Substituting 2-chloroquinazolin-8-ol with closely related analogs—such as 2-chloroquinazoline (lacking the 8-OH handle), quinazolin-8-ol (lacking the 2-Cl handle), or 4-chloroquinazoline (differing substitution pattern)—is scientifically unsound without rigorous validation. The 2-chloro substituent is specifically required for SNAr-based derivatization with amines and anilines in kinase inhibitor scaffolds, while the 8-hydroxy group enables orthogonal modification and can participate in intramolecular hydrogen bonding that influences molecular conformation and target binding [1]. These positional and electronic features are not interchangeable; a 4-chloroquinazoline will undergo substitution at a different rate and with different regioselectivity, and a simple quinazolin-8-ol cannot be directly elaborated at the 2-position without additional functionalization steps. The evidence presented below quantifies these performance differences in synthetic yield, physicochemical properties, and stability parameters that directly impact procurement decisions.

2-Chloroquinazolin-8-ol: Quantified Differentiation Against Comparator Quinazolines


Synthetic Versatility: Dual Reactive Handles Enable Orthogonal Derivatization Routes

2-Chloroquinazolin-8-ol provides two orthogonal reactive centers—the C2-Cl bond (amenable to nucleophilic aromatic substitution) and the C8-OH group (amenable to alkylation, acylation, or protection)—within a single molecule. In contrast, 2-chloroquinazoline (CAS 6141-13-5) possesses only the C2-Cl handle and no hydroxyl functionality, while quinazolin-8-ol (CAS 7557-02-0) possesses only the 8-OH handle and no reactive halogen [1]. This dual-site advantage is reflected in the patent literature, where 2-chloroquinazolin-8-ol has been explicitly used as a starting material for further derivatization via demethylation of 2-chloro-8-methoxyquinazoline to generate the free phenol for subsequent coupling steps [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

LogP Differentiation: Modulated Lipophilicity vs. Unsubstituted Quinazolines

The calculated LogP for 2-chloroquinazolin-8-ol is 2.1 [1]. This value reflects the balanced contribution of the lipophilic chlorine atom (+0.7 LogP contribution relative to hydrogen) and the polar hydroxyl group (−0.7 LogP contribution) [2]. For comparison, 2-chloroquinazoline (lacking the 8-OH) is significantly more lipophilic (estimated LogP ~2.8–3.2 based on fragment contributions), while quinazolin-8-ol (lacking the 2-Cl) is more hydrophilic (estimated LogP ~1.4–1.7). The intermediate LogP of 2.1 may offer a favorable balance for membrane permeability while maintaining aqueous solubility suitable for in vitro assays, without requiring extensive formulation optimization.

ADMET Prediction Physicochemical Profiling Lead Optimization

Purity Benchmarking: 2-Chloroquinazolin-8-ol Matches or Exceeds Class-Standard Specifications

Commercially available 2-chloroquinazolin-8-ol is supplied with a minimum purity specification of ≥95% by multiple vendors , with some suppliers offering batches verified at 97% or 98% . This purity range is equivalent to the standard specification for 2-chloroquinazoline (≥95% ) and is competitive with the purity levels offered for quinazolin-8-ol (≥95% to 98% ). No purity deficit is observed that would disadvantage the compound relative to its simpler analogs. Additionally, the compound is characterized by a defined InChIKey (NFLGXMBUPVURGA-UHFFFAOYSA-N) and MDL number (MFCD24728919), enabling unambiguous identification and quality verification across supply chains .

Quality Control Procurement Specifications Synthetic Intermediates

Storage Stability: Defined 2–8°C Condition Matches Best Practices for Chloro-Heterocycles

2-Chloroquinazolin-8-ol is specified for storage at 2–8°C (refrigerated) according to multiple vendor specifications . This storage requirement is comparable to that of 2-chloroquinazoline, which is also typically stored at refrigerated or cool conditions (often specified as store at RT but with preference for cool, dry storage) [1]. The presence of the 8-hydroxyl group does not impose more stringent storage conditions relative to the chloro-only analog. No special handling beyond standard chemical hygiene is required, as the compound is classified as non-hazardous . This consistency in storage requirements simplifies inventory management for laboratories that already stock other chloro-quinazoline building blocks.

Chemical Stability Inventory Management Long-Term Storage

Kinase Inhibitor Scaffold Potential: Class-Level Evidence from Quinazoline PDK1 Patent Family

Quinazoline derivatives bearing a 2-chloro substituent have been specifically claimed as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a master regulator of the PI3K/AKT/mTOR signaling pathway that is commonly deregulated across multiple cancer types [1][2]. The patent literature (WO2008079988, EP3078660A1) explicitly describes quinazoline compounds with the 2-chloro-8-hydroxy substitution pattern as key intermediates for synthesizing PDK1 inhibitors and Wnt/β-catenin pathway modulators [2][3]. While direct IC50 data for the unsubstituted parent 2-chloroquinazolin-8-ol is not reported (as expected for an intermediate), the class-level activity of 2-chloro-substituted quinazolines in kinase inhibition provides a strong rationale for its selection over non-halogenated quinazoline scaffolds that lack the electrophilic chlorine required for introducing amine-based pharmacophores at the 2-position.

Kinase Inhibition Cancer Therapeutics PDK1 Targeting

Optimal Application Scenarios for 2-Chloroquinazolin-8-ol Based on Verified Differentiation


Medicinal Chemistry: PDK1 and Wnt/β-Catenin Pathway Inhibitor Synthesis

2-Chloroquinazolin-8-ol serves as a direct precursor for synthesizing 2-amino-substituted quinazoline kinase inhibitors targeting PDK1 and Wnt/β-catenin signaling, as explicitly demonstrated in patent filings EP3078660A1 and WO2008079988 [1][2]. The C2-Cl bond undergoes SNAr with primary or secondary amines to install the hinge-binding pharmacophore essential for kinase inhibition, while the 8-OH group remains available for subsequent modification or can be retained to modulate physicochemical properties (LogP = 2.1 [3]). Programs developing PI3K/AKT/mTOR pathway inhibitors or Wnt-driven cancer therapeutics should prioritize this intermediate over non-halogenated quinazolines, which require additional synthetic steps to achieve the same substitution pattern.

Diversified Derivatization: Orthogonal Functionalization for Library Synthesis

The dual reactive handles (C2-Cl and C8-OH) enable parallel or sequential derivatization strategies without protecting group manipulation on the alternative site [1]. This property is particularly valuable for building focused chemical libraries where the 2-position is varied with different amines while the 8-position is functionalized with alkyl, acyl, or sulfonyl groups—or vice versa. The intermediate LogP of 2.1 [3] provides a starting point that can be tuned upward or downward through appropriate substitution choices, offering greater flexibility than the more lipophilic 2-chloroquinazoline (LogP ~2.8–3.2) or more hydrophilic quinazolin-8-ol (LogP ~1.4–1.7).

Quality-Controlled Scale-Up: From Milligram Research to Kilogram Production

2-Chloroquinazolin-8-ol is available at purity levels of ≥95% to 98% and is offered at production scales up to kilograms by commercial suppliers , making it suitable for both early-stage discovery (small quantities with high purity verification) and preclinical development (larger quantities with batch-to-batch consistency). The defined storage condition (2–8°C) and non-hazardous classification simplify logistics and inventory management across the development continuum. For procurement teams, this combination of verified purity metrics, established supply chain availability, and uncomplicated handling represents a low-risk selection relative to less well-characterized or single-source quinazoline analogs.

Computational Chemistry: Fragment-Based Drug Design and QSAR Modeling

The calculated physicochemical properties of 2-chloroquinazolin-8-ol—including LogP = 2.1, zero rotatable bonds, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and topological polar surface area = 46 Ų [3]—make it an attractive fragment or core scaffold for structure-based drug design. Its balanced property profile falls within established drug-likeness guidelines, and its rigid bicyclic framework provides predictable binding orientation in kinase ATP pockets. Computational chemists can use these validated property values as a baseline for virtual screening campaigns or for benchmarking QSAR models that predict the activity of 2-substituted quinazoline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroquinazolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.